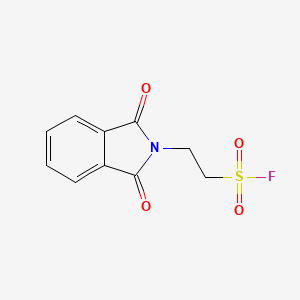

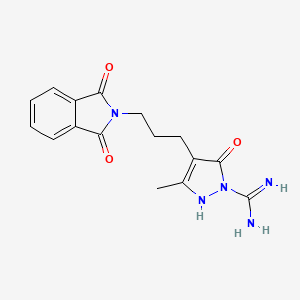

![molecular formula C20H20N2O3 B2487027 (2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 380550-96-9](/img/structure/B2487027.png)

(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound "(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide" represents a class of organic molecules known for their diverse chemical reactivity and potential application in various scientific fields, including medicinal chemistry and material science. These compounds often serve as intermediates in the synthesis of more complex molecules or have intrinsic biological activities worth exploring.

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multiple steps, including condensation reactions, protection and deprotection of functional groups, and the careful manipulation of reaction conditions to achieve high yield and purity. For example, enaminones and their derivatives, closely related in structure and reactivity to the compound , are synthesized through reactions involving nitrogen-based nucleophiles and electrophiles, showcasing the versatility and complexity of organic synthesis techniques (Farghaly et al., 2023).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity, physical, and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate structures. The presence of functional groups such as cyano, methoxy, and amide significantly influences the molecule's behavior in chemical reactions and its interaction with biological targets.

Chemical Reactions and Properties

Compounds like "(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide" can participate in various chemical reactions, including nucleophilic addition, condensation, and cyclization reactions. Their reactivity is often explored in the context of creating bioactive molecules or polymers with specific properties. For instance, the reactivity of acrylamide, a compound with some structural similarity, in forming polyacrylamide demonstrates the utility of such molecules in polymer science (Friedman, 2003).

Scientific Research Applications

Optical Properties and Mechanofluorochromic Behavior

- Study 1: A derivative, 2-cyano-3-(2-methoxyphenyl)-2-propenamide, was synthesized and showed distinct optical properties due to its face-to-face stacking mode. It displayed green luminescence, with its emission peak unchanged after grinding treatment. This indicates potential applications in materials science for optical and luminescent materials (Qing‐bao Song et al., 2015).

Molecular Interactions and Crystal Packing

- Study 2: The compound utilizes unique N⋯π and O⋯π interactions, forming zigzag double-ribbons in its crystal structure. This highlights its significance in crystallography and material design, where such non-conventional interactions can influence molecular assembly (Zhenfeng Zhang et al., 2011).

Hepatoprotective Activities

- Study 3: A related phenolic amide derivative exhibited significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells. This suggests potential medicinal applications, particularly in protecting liver cells from drug-induced damage (Erisa Byun et al., 2010).

Applications in Corrosion Inhibition

- Study 4: Acrylamide derivatives of the compound were effective as corrosion inhibitors for copper in nitric acid solutions. Their effectiveness was validated through chemical and electrochemical methods, indicating applications in material preservation and industrial maintenance (Ahmed Abu-Rayyan et al., 2022).

Potential in Antiviral Research

- Study 5: In silico studies of belinostat, a derivative, showed potential interactions with the Ebola virus glycoprotein, hinting at its use in antiviral drug development. This underlines the compound's relevance in pharmacological research, particularly for emerging infectious diseases (I. Otuokere et al., 2015).

properties

IUPAC Name |

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14(2)25-18-10-6-4-8-15(18)12-16(13-21)20(23)22-17-9-5-7-11-19(17)24-3/h4-12,14H,1-3H3,(H,22,23)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDTVKPYXSTSEE-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2486952.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)

![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)

![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)